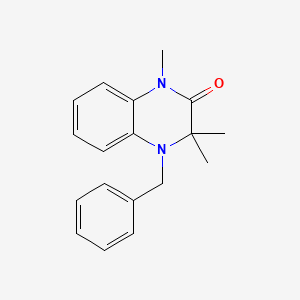
4-benzyl-1,3,3-trimethyl-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoxalinone derivatives, including structures similar to 4-benzyl-1,3,3-trimethyl-3,4-dihydro-2(1H)-quinoxalinone, often involves the introduction of specific structural elements to influence their chemical behavior. For instance, phenacyl derivatives of 2(1H)-quinoxalinone have been synthesized to introduce a common structural element, –CH2–CO–, into their positions. This structural modification facilitates the existence of these compounds in the enamine form, evidenced by IR and NMR spectral data (Iwanami, Seki, & Inagaki, 1971). Additionally, innovative, clean, and environmentally friendly synthesis methods using lemon juice as a solvent and catalyst have been developed, offering efficient one-pot biocatalytic synthesis of quinoxalinone derivatives (Petronijevic et al., 2017).
Molecular Structure Analysis
The molecular structure of quinoxalinone derivatives is characterized by the presence of nitrogen atoms within the heterocyclic quinoxaline ring, which significantly influences their chemical and physical properties. The introduction of various substituents, such as benzyl and methyl groups, plays a crucial role in stabilizing the molecular structure and affecting its reactivity and interaction with other molecules.
Chemical Reactions and Properties
Quinoxalinone derivatives participate in a variety of chemical reactions, showcasing their versatility. For example, they can undergo hydrolysis, cyclization, and oxidation reactions, depending on the substituents and reaction conditions. These reactions are crucial for further functionalizing the quinoxalinone core and developing compounds with desired properties for specific applications.
Physical Properties Analysis
The physical properties of 4-benzyl-1,3,3-trimethyl-3,4-dihydro-2(1H)-quinoxalinone and related compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Substituents on the quinoxaline ring can affect the compound's polarity, crystallinity, and thermal stability, which are essential factors for their application in various scientific domains.
Chemical Properties Analysis
The chemical properties of quinoxalinone derivatives, including reactivity, stability, and interaction with other chemical entities, are determined by their unique molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly influence their chemical behavior, making them suitable for a wide range of chemical transformations and applications in synthesis and material science.
For more in-depth information on the synthesis, molecular structure analysis, chemical reactions, physical properties, and chemical properties of quinoxalinone derivatives, the following references provide comprehensive insights: (Iwanami, Seki, & Inagaki, 1971), (Petronijevic et al., 2017).
Propiedades
IUPAC Name |
4-benzyl-1,3,3-trimethylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-18(2)17(21)19(3)15-11-7-8-12-16(15)20(18)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPYWSCQYYHPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1CC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-1,3,3-trimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

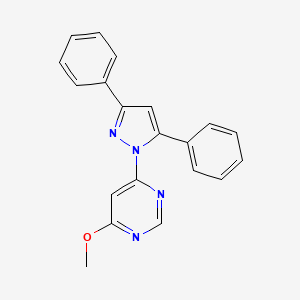
![N-1,3-benzothiazol-2-yl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5617605.png)
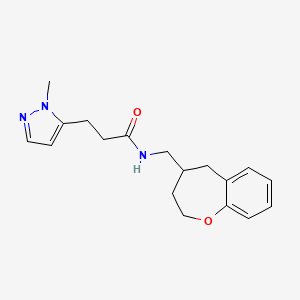
![1-[(2-methoxyphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5617619.png)
![(4S)-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5617625.png)
![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5617633.png)
![1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5617636.png)
![6-(2,5-dimethoxyphenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5617642.png)
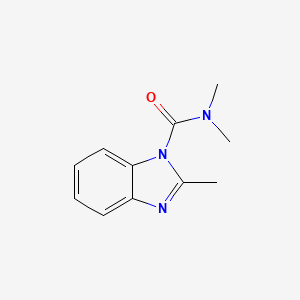
![rel-(1S,5S)-3-(4-methoxy-2,3-dimethylbenzyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5617669.png)
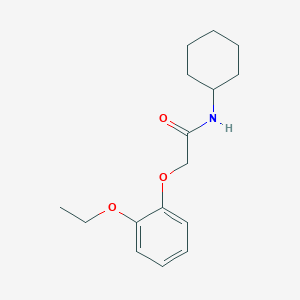

![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5617693.png)
